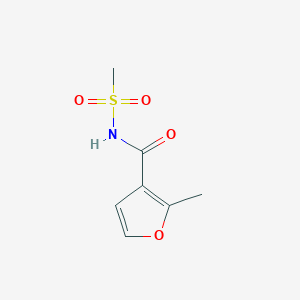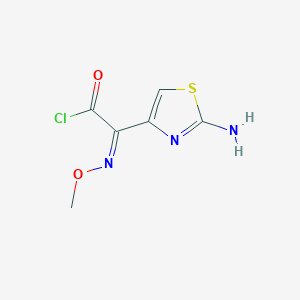
(2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride is a chemical compound known for its significant role in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. The compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and a methoxyimino group, which contributes to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride typically involves the construction of the aminothiazole ring followed by the introduction of the methoxyimino group. One common method is to start with a thiazole derivative and introduce the amino group through a substitution reaction. The methoxyimino group is then added via an oximation reaction, where a methoxyamine reacts with a carbonyl compound to form the methoxyimino group.
Industrial Production Methods
In industrial settings, the production of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride often involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methoxyimino group to an amine or hydroxylamine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or neutral conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted thiazoles. These derivatives can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a crucial role in the synthesis of cephalosporin antibiotics, which are widely used to treat bacterial infections.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of cephalosporin antibiotics, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
- (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl bromide
- (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl fluoride
Uniqueness
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyimino group enhances its stability and resistance to hydrolysis, making it a valuable intermediate in the synthesis of stable and effective pharmaceuticals.
Properties
Molecular Formula |
C6H6ClN3O2S |
|---|---|
Molecular Weight |
219.65 g/mol |
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl chloride |
InChI |
InChI=1S/C6H6ClN3O2S/c1-12-10-4(5(7)11)3-2-13-6(8)9-3/h2H,1H3,(H2,8,9)/b10-4- |
InChI Key |
QKHSVCVOAOCXSN-WMZJFQQLSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)Cl |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


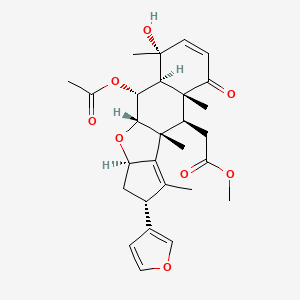
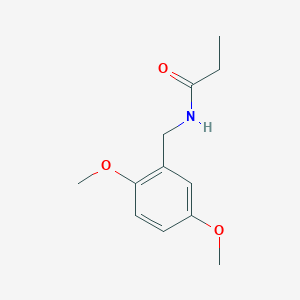
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)

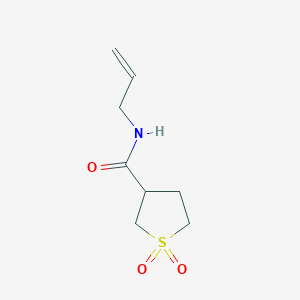


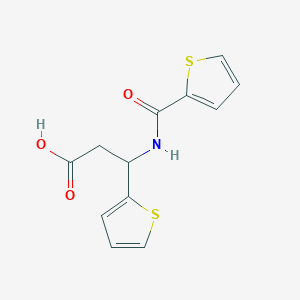
![4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14902342.png)

![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)


